(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry, with two chiral centers, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the preparation might involve the use of tert-butyloxycarbonyl (Boc) protected intermediates, followed by deprotection and further functionalization .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure high yield and purity. The process might involve multiple steps, including protection-deprotection strategies and the use of specific catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Methoxy-pyrrolidine-1,2-dicarboxylic acid
- (2S,4S)-4-叔丁氧基羰基氨基吡咯烷-2-羧酸甲酯盐酸盐
Uniqueness
What sets (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid apart from similar compounds is its specific stereochemistry and the presence of two methyl groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
FAKNQOZVXKYTPZ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C)C(=O)O |
Canonical SMILES |
CC1CC(N(C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.